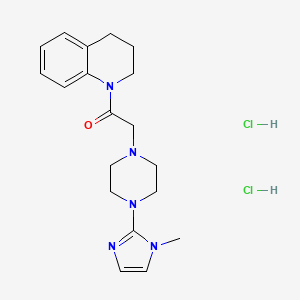
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a complex compound used in various scientific research fields. This compound is known for its multifaceted applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride typically involves several steps:
The initial step involves the preparation of 3,4-dihydroquinoline, which is achieved through the hydrogenation of quinoline.
Next, a piperazine derivative containing the 1-methyl-1H-imidazol-2-yl group is synthesized.
These intermediate compounds are then reacted together under controlled conditions to form the desired product.
The final step involves converting the free base form to the dihydrochloride salt to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound involves scaling up the reaction processes, optimizing yields, and ensuring purity. This often includes continuous flow synthesis and the use of high-pressure reactors to maintain the necessary reaction conditions.
化学反应分析
Types of Reactions It Undergoes: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions typically yield 1,2,3,4-tetrahydroquinolin derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the imidazole or piperazine rings.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon for hydrogenation reactions
Oxidation typically yields quinolone derivatives.
Reduction reactions can produce a variety of tetrahydroquinoline compounds.
Substitution reactions result in modified imidazole or piperazine derivatives.
科学研究应用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
Mechanism by Which the Compound Exerts Its Effects: The compound exerts its effects through various mechanisms depending on the context of its use:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: The imidazole and piperazine groups may interact with specific receptors, modulating biological activities.
Molecular Targets: Enzymes like proteases and kinases, receptors in the central nervous system.
Pathways: Signal transduction pathways, neurotransmitter pathways.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has unique structural features that enhance its specificity and efficacy in various applications.
List of Similar Compounds:Quinoline derivatives
Piperazine derivatives
Imidazole-containing compounds
This analysis provides a comprehensive overview of the compound, from its synthesis to its applications and mechanisms of action. Each section delves into the specifics to highlight its significance in scientific research and industry.
属性
CAS 编号 |
1351590-74-3 |
|---|---|
分子式 |
C19H26ClN5O |
分子量 |
375.9 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H25N5O.ClH/c1-21-10-8-20-19(21)23-13-11-22(12-14-23)15-18(25)24-9-4-6-16-5-2-3-7-17(16)24;/h2-3,5,7-8,10H,4,6,9,11-15H2,1H3;1H |
InChI 键 |
WOQYRFOVZBVIEE-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl.Cl |
规范 SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


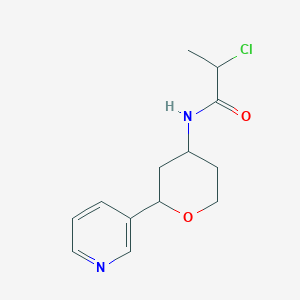
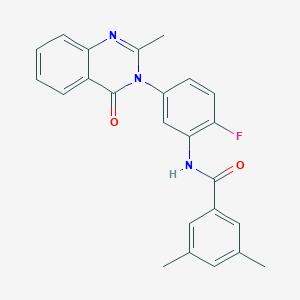

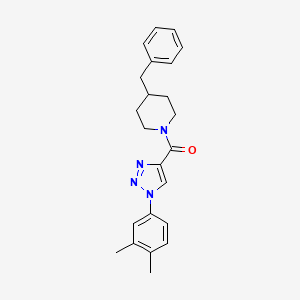
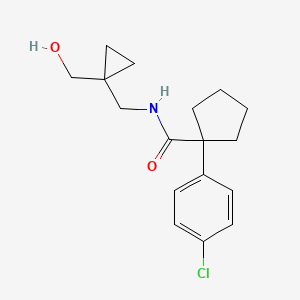

![5-bromo-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide](/img/structure/B2385257.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2385258.png)
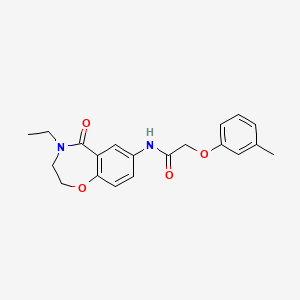

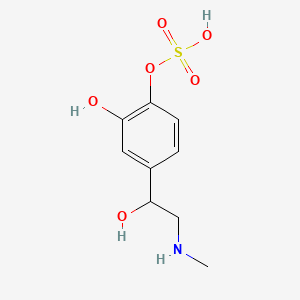
![2-Chloro-N-[1-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2385267.png)
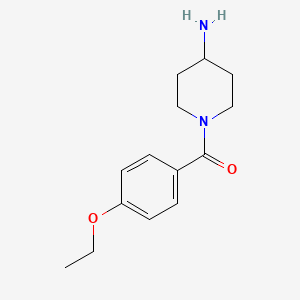
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)
